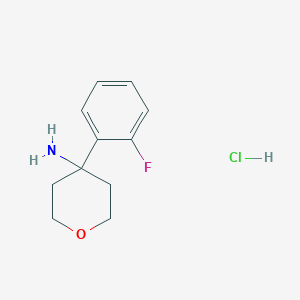
4-(2-Fluorophenyl)oxan-4-amine hydrochloride
Vue d'ensemble
Description
“4-(2-Fluorophenyl)oxan-4-amine hydrochloride” is an organic compound with a broad range of applications in various fields of research and industry. It has a molecular weight of 231.7 and its chemical formula is C11H14FNO・HCl .
Molecular Structure Analysis
The InChI code for “4-(2-Fluorophenyl)oxan-4-amine hydrochloride” is 1S/C11H14FNO.ClH/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11;/h1-4,10-11H,5-7,13H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Antibacterial Activity
4-(2-Fluorophenyl)oxan-4-amine hydrochloride and its derivatives have shown significant promise in the field of antibacterial research. A study by Arutyunyan et al. (2017) demonstrated that the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by reduction, produced secondary propanaryl-amines. These compounds, in their oxalate and hydrochloride forms, exhibited high antibacterial activity (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).
Another study in 2012 revealed that the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile and subsequent interactions produced substituted amines with notable antibacterial and antioxidant properties. Some of these compounds displayed high antibacterial activity but generally did not neutralize superoxide radicals (Arutyunyan, Akopyan, Akopyan, Gevorgyan, Stepanyan, Paronikyan, Malakyan, Agdzhoyan, Badzhinyan, & Shakhatuni, 2012).
Anti-influenza Virus Activity
In the field of virology, particularly in the development of anti-influenza agents, derivatives of 4-(2-Fluorophenyl)oxan-4-amine hydrochloride have been found to be beneficial. Oka et al. (2001) synthesized novel tricyclic compounds with a unique amine moiety based on the structure of triperiden. One of these compounds demonstrated potent anti-influenza A virus activity and was well-tolerated in mice, indicating its potential as an anti-influenza virus agent for humans (Oka, Ishiwata, Iwata, Honda, & Kakigami, 2001).
Fluorogenic Applications
The compound and its related derivatives have also been used in fluorogenic applications. For instance, Sato, Miyakawa, & Kanaoka (1984) developed a potentially useful key fluorogenic amine, 4-Amino-7-nitrobenz-2-oxa-1, 3-diazole, which was shown to be a good fluorogenic substrate for the assay of chymotrypsin (Sato, Miyakawa, & Kanaoka, 1984).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-fluorophenyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;/h1-4H,5-8,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEVCEOAVRDSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)oxan-4-amine hydrochloride | |
CAS RN |
1380300-64-0 | |
| Record name | 2H-Pyran-4-amine, 4-(2-fluorophenyl)tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




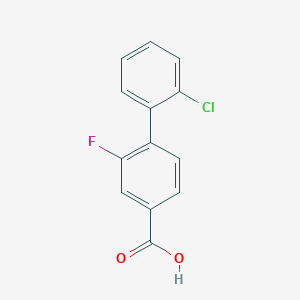
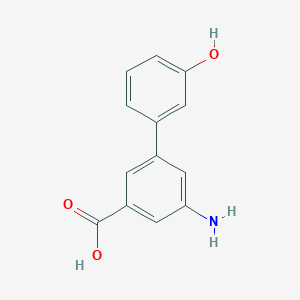



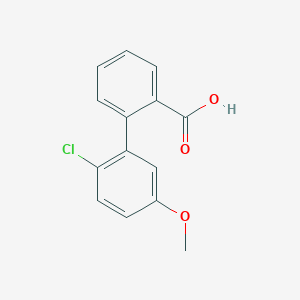
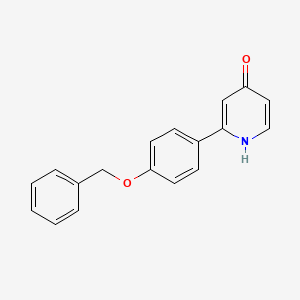




![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate](/img/structure/B3059811.png)
![[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride](/img/structure/B3059812.png)